molecular formula C18H20N4O B6903368 N-(1-pyridin-2-ylpyrrolidin-3-yl)-1,3-dihydroisoindole-2-carboxamide

N-(1-pyridin-2-ylpyrrolidin-3-yl)-1,3-dihydroisoindole-2-carboxamide

Cat. No.: B6903368
M. Wt: 308.4 g/mol
InChI Key: XPXNECUWWKJEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-pyridin-2-ylpyrrolidin-3-yl)-1,3-dihydroisoindole-2-carboxamide is a complex organic compound featuring a pyrrolidine ring, a pyridine moiety, and an isoindolecarboxamide group

Properties

IUPAC Name

N-(1-pyridin-2-ylpyrrolidin-3-yl)-1,3-dihydroisoindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c23-18(22-11-14-5-1-2-6-15(14)12-22)20-16-8-10-21(13-16)17-7-3-4-9-19-17/h1-7,9,16H,8,10-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXNECUWWKJEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)N2CC3=CC=CC=C3C2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-pyridin-2-ylpyrrolidin-3-yl)-1,3-dihydroisoindole-2-carboxamide typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the reaction of 1-pyridin-2-ylpyrrolidin-3-ylamine with 1,3-dihydroisoindole-2-carboxylic acid chloride under controlled conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium cyanide (NaCN) and potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as a ligand for various receptors and enzymes. It can be employed in the study of biological pathways and the development of new therapeutic agents.

Medicine: In the medical field, this compound may be explored for its pharmacological properties. It could be used in the design of drugs targeting specific diseases, such as neurological disorders or inflammatory conditions.

Industry: In industry, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new products and technologies.

Mechanism of Action

The mechanism by which N-(1-pyridin-2-ylpyrrolidin-3-yl)-1,3-dihydroisoindole-2-carboxamide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and are used in various chemical and biological applications.

  • 3-bromoimidazo[1,2-a]pyridines: These compounds feature a similar pyridine structure and are synthesized under different reaction conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.